N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 893680-17-6
Cat. No.: VC5824323
Molecular Formula: C21H22FN3O5
Molecular Weight: 415.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893680-17-6 |
|---|---|
| Molecular Formula | C21H22FN3O5 |
| Molecular Weight | 415.421 |
| IUPAC Name | N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C21H22FN3O5/c1-11-17(20(26)24-14-8-6-5-7-13(14)22)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) |
| Standard InChI Key | AOHQSRUPLSZKCU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide, reflects its intricate structure. Key features include:
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A tetrahydropyrimidine core with a ketone group at position 2.
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A 2-fluorophenylcarboxamide substituent at position 5.
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A 3,4,5-trimethoxyphenyl group at position 4, providing steric bulk and potential hydrogen-bonding sites.
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A methyl group at position 6, influencing lipophilicity.
The SMILES string CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F encodes this topology.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 893680-17-6 | |
| Molecular Formula | C₂₁H₂₂FN₃O₅ | |
| Molecular Weight | 415.421 g/mol | |
| IUPAC Name | As above | |
| XLogP3 | Estimated 3.2 (PubChem model) |
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
The synthesis typically employs multi-step protocols, often beginning with a Biginelli-like condensation reaction. A plausible route involves:
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Formation of the dihydropyrimidine core via cyclocondensation of a β-keto ester, urea, and an aldehyde.
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Introduction of the 3,4,5-trimethoxyphenyl group through nucleophilic substitution or Suzuki coupling.
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Fluorophenylcarboxamide incorporation via amide-bond formation using 2-fluoroaniline.
Reaction conditions (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) critically impact yields. For example, microwave-assisted synthesis has been reported to reduce reaction times for analogous compounds by 40%.
Challenges in Purification
The compound’s low solubility in aqueous media complicates purification. Techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol are commonly employed.
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include:
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A singlet at δ 3.8–4.0 ppm for the nine methoxy protons.
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Doublets for the fluorophenyl aromatic protons (δ 7.1–7.4 ppm).
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A broad peak at δ 10.5 ppm for the amide NH.
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¹³C NMR: The carbonyl carbons (C=O) appear at δ 165–175 ppm.
Mass Spectrometry
Electrospray ionization (ESI-MS) typically shows a [M+H]⁺ peak at m/z 416.4, consistent with the molecular weight.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Compounds with fluorophenyl and methoxyphenyl substituents show broad-spectrum activity. For instance, N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibits Staphylococcus aureus (MIC = 8 µg/mL) . The fluorine atom may enhance membrane permeability, while the trimethoxy group disrupts microbial cell walls .
Table 2: Hypothesized Biological Activities Based on Analogues
Research Challenges and Future Directions
Data Gaps and Limitations
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No in vivo studies have been published, leaving pharmacokinetics (e.g., bioavailability, half-life) unknown.
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Structure-activity relationships (SAR) remain unexplored; modifying the methoxy groups’ positions could optimize potency.
Synthetic Chemistry Priorities
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Developing continuous-flow synthesis to improve yield (>75%) and reduce waste.
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Exploring asymmetric catalysis to access enantiomerically pure forms, which may enhance selectivity.
Translational Opportunities
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Hybrid molecules: Conjugating this compound with known anticancer agents (e.g., doxorubicin) could synergize efficacy.
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Nanoparticle delivery: Encapsulation in PEGylated liposomes may overcome solubility limitations.
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